5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
Overview
Description
5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C48H30O12. It is known for its unique structure, which includes multiple benzene rings and carboxylic acid groups.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of aromatic hydrocarbons and can be used in the preparation of various organic framework materials .
Biochemical Pathways
As an aromatic hydrocarbon derivative, it may interact with various biochemical pathways involved in the synthesis and degradation of organic framework materials .
Result of Action
As a derivative of aromatic hydrocarbons, it may influence the structure and properties of organic framework materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarboxylic acid . These factors can include temperature, pH, and the presence of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of biphenyl compounds with carboxylating agents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other functional materials
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(3,5′-carboxy[1,1′-biphenyl]-4-yl)benzene
- [1,1’:4’,1’‘]Terphenyl-3,3’‘,5,5’'-tetracarboxylic acid
- 3,3’,5,5’-Biphenyl tetracarboxylic acid
Uniqueness
5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple benzene rings and carboxylic acid groups, which provide a high degree of structural complexity and versatility. This makes it particularly valuable for the synthesis of advanced materials and functional compounds .
Properties
IUPAC Name |
5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O8/c29-25(30)21-9-19(10-22(13-21)26(31)32)17-5-1-15(2-6-17)16-3-7-18(8-4-16)20-11-23(27(33)34)14-24(12-20)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTUQDSLNCYCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153943 | |
Record name | [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-3,3′′′,5,5′′′-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921619-91-2 | |
Record name | [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-3,3′′′,5,5′′′-tetracarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921619-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-3,3′′′,5,5′′′-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 921619-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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